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Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H NMR spectrum of 2-amino-3-
nitrobenzaldehyde and compares its spectroscopic characterization with other analytical
techniques. Due to the limited availability of experimental spectra for 2-amino-3-
nitrobenzaldehyde, this guide utilizes predicted data based on established principles of

spectroscopy and data from analogous compounds.

Predicted *H NMR Spectral Analysis

The *H NMR spectrum of 2-amino-3-nitrobenzaldehyde is predicted to exhibit distinct signals
corresponding to the aldehyde proton, the aromatic protons, and the amine protons. The
electron-donating amino group (-NHz) and the electron-withdrawing nitro (-NOz) and aldehyde
(-CHO) groups significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted *H NMR Data for 2-Amino-3-nitrobenzaldehyde
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)
Aldehyde-H ~9.8 - 10.0 Singlet (s) 1H
) Doublet of doublets
Aromatic-H (H-4) ~7.8-8.0 1H
(dd)
Aromatic-H (H-5) ~6.8-7.0 Triplet (t) 1H
) Doublet of doublets
Aromatic-H (H-6) ~75-7.7 1H
(dd)
Amino-Hz ~5.0-6.0 Broad Singlet (br s) 2H

Note: Predicted values are based on the analysis of substituent effects on the benzene ring

and comparison with similar compounds.

Comparison with Alternative Analytical Techniques

While *H NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive
characterization of 2-amino-3-nitrobenzaldehyde involves complementary analytical
techniques such as 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 2: Comparative Analysis of Spectroscopic Data for 2-Amino-3-nitrobenzaldehyde
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Analytical Technique

Predicted/Typical
Observations

Information Provided

13C NMR

Aromatic carbons: ~115-155

ppm; Aldehyde carbon: ~190
ppm

Number and electronic
environment of unique carbon

atoms.

IR Spectroscopy

N-H stretch (amine): ~3300-
3500 cm~1 (two bands); C=0
stretch (aldehyde): ~1680-
1700 cm~1; N-O stretch (nitro):
~1520 cm~* (asymmetric) and
~1340 cm~* (symmetric); C-H
stretch (aromatic): ~3000-3100

cm-1

Presence of key functional
groups (amine, aldehyde, nitro

group).

Mass Spectrometry

Molecular ion peak (M*) at m/z
= 166; Fragmentation patterns
corresponding to the loss of -
CHO, -NO2, and other

fragments.

Molecular weight and
fragmentation pattern,
confirming the molecular

formula.

Comparison with Structurally Related Compounds

The *H NMR spectrum of 2-amino-3-nitrobenzaldehyde can be better understood by

comparing it with the spectra of structurally related compounds like 2-nitrobenzaldehyde and 3-

aminobenzaldehyde.

Table 3: 1H NMR Data Comparison of Related Benzaldehydes
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Aldehyde-H (9, Aromatic-H (9, Other Protons (0,
Compound
ppm) ppm) ppm)
2-
Nitrobenzaldehyde[1] ~10.4 ~7.7-8.2
[2]
] Amino-Hz: ~3.8
3-Aminobenzaldehyde ~9.8 ~6.8-7.3
(broad)
2-Amino-3-
] Amino-Hz: ~5.0 - 6.0
nitrobenzaldehyde ~9.8 - 10.0 ~6.8-8.0
) (broad)
(Predicted)

The comparison highlights how the electronic effects of the amino and nitro groups influence
the chemical shifts of the protons on the aromatic ring.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

'H NMR Spectroscopy

A solution of 2-amino-3-nitrobenzaldehyde (5-10 mg) is prepared in a deuterated solvent
(e.g., CDCIs or DMSO-ds, 0.5-0.7 mL) containing a small amount of tetramethylsilane (TMS) as
an internal standard. The solution is transferred to a 5 mm NMR tube. The spectrum is
acquired on a 400 MHz (or higher) spectrometer at room temperature. Key acquisition
parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation
delay of 1-2 seconds.

3C NMR Spectroscopy

The sample is prepared as for tH NMR spectroscopy. The 13C NMR spectrum is typically
acquired on the same instrument. To obtain a quantitative spectrum, inverse-gated proton
decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a longer relaxation
delay (5-10 times the longest T1 of the carbon nuclei) is employed.

Infrared (IR) Spectroscopy[3][4][5]
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For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample (1-2 mg)
with spectroscopic grade KBr (100-200 mg) and pressing the mixture into a thin, transparent
disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and
placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded
using an FT-IR spectrometer.

Mass Spectrometry[6][7][8]

A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced
into the mass spectrometer. For Electron lonization (EI), the sample is vaporized and
bombarded with a beam of electrons (typically 70 eV). The resulting ions are separated by a
mass analyzer. For Electrospray lonization (ESI), the solution is sprayed into the ion source,
creating charged droplets from which ions are desorbed.

Visualizing the Predicted *H NMR Spectrum

The following diagram illustrates the predicted signaling pathways and their relationships in the
IH NMR spectrum of 2-amino-3-nitrobenzaldehyde.

Predicted 'H NMR Signals
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Click to download full resolution via product page

Caption: Predicted *H NMR signals for 2-Amino-3-nitrobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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